Incremental Lipophilicity Tuning: XLogP3-AA Stepwise Comparison Across N-Alkyl Analogs
The computed XLogP3-AA value increases stepwise with N-alkyl chain elongation. The target compound (5-ethylamino) exhibits an XLogP3-AA of 1.6, compared to 1.2 for the 5-methylamino analog and 0.6 for the 5-amino analog [1][2][3]. A ΔLogP of +0.4 versus the methylamino congener and +1.0 versus the amino congener indicates a meaningful shift toward the optimal lipophilicity range (LogP 1–3) for oral bioavailability and passive membrane diffusion [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 5-Methylamino analog: XLogP3-AA = 1.2; 5-Amino analog: XLogP3-AA = 0.6 |
| Quantified Difference | ΔLogP = +0.4 (vs. methylamino); ΔLogP = +1.0 (vs. amino) |
| Conditions | PubChem XLogP3 3.0 computational prediction pipeline (identical methodology for all three compounds) |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and oral absorption potential; the +0.4 LogP increment over the methylamino analog provides a measurable advantage for hit-to-lead optimization where moderate lipophilicity is desired.
- [1] PubChem CID 63757322. 5-(Ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63757322 View Source
- [2] PubChem CID 63757320. 1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile. Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63757320 View Source
- [3] PubChem CID 219870. 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/219870 View Source
